Structural Differentiation: 3-Chloro vs. Unsubstituted Pyridin-4-yl Scaffolds in the 1,3,4-Oxadiazol-2-amine Series
The target compound contains a 3-chloropyridin-4-yl substituent, whereas the most widely studied analog in the literature is the unsubstituted 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine (CAS 704-56-3). The chlorine atom introduces a measurable difference in molecular weight and lipophilicity that alters physicochemical and pharmacokinetic properties. The presence of a chlorine atom at the 3-position of the pyridine ring introduces a halogen bond donor capability absent in the unsubstituted analog, which has been shown to influence target binding in related oxadiazole-containing cannabinoid receptor ligands [1].
| Evidence Dimension | Molecular Weight and Halogen Substitution |
|---|---|
| Target Compound Data | 196.59 g/mol; 3-chloro substitution |
| Comparator Or Baseline | 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine (CAS 704-56-3): 162.15 g/mol; unsubstituted pyridine |
| Quantified Difference | ΔMW = +34.44 g/mol; chlorine introduces electron-withdrawing inductive effect and potential halogen bonding |
| Conditions | N/A (structural comparison) |
Why This Matters
The chlorine substituent provides a distinct chemical handle for further derivatization (e.g., cross-coupling reactions) and may enhance target binding through halogen bonding, a feature absent in the unsubstituted analog, making the compound a more versatile intermediate for SAR exploration.
- [1] BindingDB Entry BDBM50261797. 3-(4-(3-(3-chloropyridin-4-yl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)quinoline: EC50 = 24 nM (CB2), 96 nM (CB1). View Source
